REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([CH2:8]Cl)=[C:6]([F:10])[CH:5]=[CH:4][CH:3]=1.[N-:11]=[N+:12]=[N-:13].[Na+]>CS(C)=O>[Cl:1][C:2]1[C:7]([CH2:8][N:11]=[N+:12]=[N-:13])=[C:6]([F:10])[CH:5]=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
123 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC(=C1CCl)F
|
Name
|
|
Quantity
|
47 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 4 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with cyclohexane
|
Type
|
CUSTOM
|
Details
|
The solvent is removed by distillation
|
Type
|
DISTILLATION
|
Details
|
the residue is distilled
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=CC(=C1CN=[N+]=[N-])F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |